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molecular formula C13H16O2 B8614236 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone

Cat. No. B8614236
M. Wt: 204.26 g/mol
InChI Key: JSIFVBSATSDFRY-UHFFFAOYSA-N
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Patent
US08445501B2

Procedure details

Starting from commercially available 1-(4-hydroxy-2-methyl-phenyl)-ethanone and bromomethyl-cyclopropane the title compound is obtained as pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=1.Br[CH2:13][CH:14]1[CH2:16][CH2:15]1>>[CH:14]1([CH2:13][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C=C1)C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C=C1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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